2-Isoquinolin-4-yl-ethanol

Catalog No.
S9082735
CAS No.
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isoquinolin-4-yl-ethanol

Product Name

2-Isoquinolin-4-yl-ethanol

IUPAC Name

2-isoquinolin-4-ylethanol

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c13-6-5-10-8-12-7-9-3-1-2-4-11(9)10/h1-4,7-8,13H,5-6H2

InChI Key

SORMQWCSLXYJMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CCO

2-Isoquinolin-4-yl-ethanol is an organic compound characterized by the presence of an isoquinoline moiety attached to an ethanol group. Its chemical formula is C11H13NC_{11}H_{13}N and it has a molecular weight of approximately 175.23 g/mol. The structure consists of a bicyclic isoquinoline system with a hydroxyl group (-OH) attached to the ethyl side chain, which contributes to its solubility and reactivity in various chemical environments. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

  • Oxidation: The hydroxyl group can be oxidized to form a corresponding carbonyl compound, such as an aldehyde or ketone, depending on the reaction conditions.
  • Reduction: The isoquinoline ring can undergo reduction, potentially yielding tetrahydroisoquinoline derivatives.
  • Substitution Reactions: The nitrogen atom in the isoquinoline can engage in nucleophilic substitution reactions, allowing for the introduction of various substituents .

Common reagents for these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and alkyl halides for substitution under basic conditions.

Research indicates that 2-Isoquinolin-4-yl-ethanol exhibits notable biological activities. It has been investigated for its potential as a ligand in receptor binding studies, particularly in relation to its interactions with neurotransmitter systems. Preliminary studies suggest that it may possess antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration . The specific mechanisms of action remain under investigation, but they likely involve modulation of enzyme activity and receptor interactions.

The synthesis of 2-Isoquinolin-4-yl-ethanol typically involves multi-step synthetic routes:

  • Starting Materials: The synthesis often begins with commercially available isoquinoline derivatives.
  • Alkylation: A common method includes the alkylation of isoquinoline with ethylene oxide or other alkylating agents under basic conditions.
  • Hydroxylation: Subsequent steps may involve hydroxylation to introduce the -OH group at the appropriate position on the ethyl chain .

Alternative methods may also utilize palladium-catalyzed reactions or other coupling strategies to build the desired structure efficiently.

2-Isoquinolin-4-yl-ethanol has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Biochemical Research: Its role as a ligand makes it valuable in studies related to receptor pharmacology and enzyme inhibition.
  • Material Science: Potential applications in developing novel materials due to its unique structural properties .

Interaction studies have focused on the compound's ability to bind with various biological targets. These studies typically involve assessing its affinity for specific receptors or enzymes through techniques such as radiolabeled binding assays or surface plasmon resonance. Initial findings suggest that 2-Isoquinolin-4-yl-ethanol may interact with neurotransmitter receptors, which could explain some of its observed biological effects .

Several compounds share structural similarities with 2-Isoquinolin-4-yl-ethanol. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Isoquinolin-3-yl-ethanolIsoquinoline derivativeExhibits different biological activity profile
3-Isoquinolin-2(1H)-yl-propanolIsoquinoline derivativePotentially different pharmacokinetic properties
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanolDihydroisoquinoline derivativeMay show enhanced solubility and bioavailability

These compounds differ primarily in their substitution patterns on the isoquinoline ring and their respective side chains, which influence their biological activities and chemical reactivity.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

173.084063974 g/mol

Monoisotopic Mass

173.084063974 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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